molecular formula C10H13F2NO B12973967 (R)-1-(2,5-Difluoro-4-methoxyphenyl)propan-1-amine

(R)-1-(2,5-Difluoro-4-methoxyphenyl)propan-1-amine

Cat. No.: B12973967
M. Wt: 201.21 g/mol
InChI Key: FWUYEOWGHUZKPW-SECBINFHSA-N
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Description

®-1-(2,5-Difluoro-4-methoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Difluoro-4-methoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-difluoro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine and a reducing agent such as sodium triacetoxyborohydride. This step introduces the amine group and establishes the chiral center.

    Purification: The resulting product is purified using chromatographic techniques to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-Difluoro-4-methoxyphenyl)propan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Resolution: Employing chiral chromatography or crystallization techniques to separate the desired enantiomer from the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Difluoro-4-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2,5-Difluoro-4-methoxyphenyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Difluoro-4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2,6-Difluoro-4-methoxyphenyl)propan-1-amine
  • ®-1-(3,5-Difluoro-4-methoxyphenyl)propan-1-amine
  • ®-1-(2,5-Difluoro-4-ethoxyphenyl)propan-1-amine

Uniqueness

®-1-(2,5-Difluoro-4-methoxyphenyl)propan-1-amine is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, which differentiate it from other similar compounds.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

(1R)-1-(2,5-difluoro-4-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H13F2NO/c1-3-9(13)6-4-8(12)10(14-2)5-7(6)11/h4-5,9H,3,13H2,1-2H3/t9-/m1/s1

InChI Key

FWUYEOWGHUZKPW-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1F)OC)F)N

Canonical SMILES

CCC(C1=CC(=C(C=C1F)OC)F)N

Origin of Product

United States

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